8-Prenylquercetin

説明

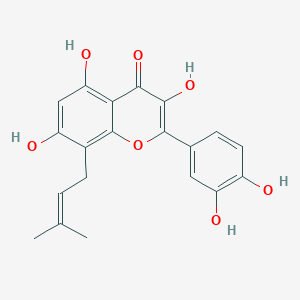

8-プレニルケルセチンは、ケルセチンから誘導されたプレニル化フラボノイドであり、ケルセチンは多様な生物活性で知られている広く分布しているフラボノイドです。ケルセチン分子へのプレニル基の付加であるプレニル化は、その親油性、バイオアベイラビリティ、および生物活性を高めます。 8-プレニルケルセチンは、ケルセチンと比較して細胞への取り込みが高く、排出が低いことが明らかになっており、さまざまな科学分野で注目を集めている化合物となっています .

準備方法

合成経路と反応条件: 8-プレニルケルセチンは、ケルセチンの核プレニル化によって合成できます。このプロセスには、炭酸カリウムなどの塩基の存在下でのプレニルブロミドの使用が含まれます。反応は通常、ジメチルホルムアミドなどの有機溶媒中、高温で行われます。 生成物はその後、クロマトグラフィー技術を使用して精製されます .

工業的生産方法: 8-プレニルケルセチンの工業的生産には、同様の合成経路が用いられますが、より大規模です。 連続フロー反応器と、高速液体クロマトグラフィーなどの高度な精製方法の使用により、化合物の高収率と高純度が保証されます .

3. 化学反応解析

反応の種類: 8-プレニルケルセチンは、次のようなさまざまな化学反応を起こします。

酸化: キノンやその他の酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応により、ジヒドロ誘導体に転換される可能性があります。

置換: 特にヒドロキシル基において、求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 塩基性条件下で、ハロアルカンやアシルクロリドなどの求核剤が使用されます。

主な生成物:

酸化: キノンやその他の酸化された誘導体。

還元: ジヒドロ誘導体。

置換: アルキル化およびアシル化誘導体.

4. 科学研究への応用

8-プレニルケルセチンは、幅広い科学研究に利用されています。

化学: フラボノイドの性質に対するプレニル化の影響を調べるためのモデル化合物として使用されます。

生物学: 細胞への取り込みとバイオアベイラビリティを高めることが示されており、細胞生物学や薬物動態学に関連する研究に役立ちます。

医学: その抗酸化作用、抗がん作用、抗炎症作用が、潜在的な治療用途として研究されています。

化学反応の分析

Types of Reactions: 8-Prenylquercetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated and acylated derivatives.

科学的研究の応用

Pharmacokinetics and Bioavailability

Research indicates that prenylation significantly enhances the bioavailability of flavonoids. In a study comparing the pharmacokinetics of 8-prenylquercetin and naringenin, it was found that this compound exhibited superior tissue distribution and cellular uptake in mice. Specifically, this compound was detected in plasma for up to 24 hours post-ingestion, while naringenin levels decreased significantly within hours .

Table 1: Pharmacokinetic Comparison of this compound and Naringenin

| Parameter | This compound | Naringenin |

|---|---|---|

| Plasma Detection Duration | 24 hours | <0.5 hours |

| Tissue Accumulation (e.g., liver, kidney) | Higher | Lower |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. In a mouse model, it inhibited the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cytokines (IL-1α, IL-6, TNF-α) more effectively than quercetin . The molecular mechanisms involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in mediating inflammatory responses.

Case Study:

In an experimental setup involving LPS-induced inflammation in macrophages, treatment with this compound resulted in a more than two-fold reduction in inflammatory markers compared to quercetin alone .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Its structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Research Findings:

A study demonstrated that this compound reduced oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In silico studies have indicated that this compound could be a potent lead molecule in the treatment of Alzheimer's disease and possibly other cancers due to its ability to inhibit cancer cell proliferation .

Mechanism of Action:

The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancer cells, although further clinical studies are required to substantiate these claims.

Applications in Nutraceuticals

Given its health-promoting benefits, this compound is being explored for incorporation into nutraceutical products. Its enhanced bioavailability and efficacy make it an attractive candidate for dietary supplements aimed at reducing inflammation and oxidative stress.

作用機序

8-プレニルケルセチンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。

抗酸化作用: フリーラジカルを消去し、抗酸化酵素を上方制御します。

抗がん作用: PI3K/AktやMAPK経路などのシグナル伝達経路を調節することにより、アポトーシスを誘導し、細胞増殖を阻害します。

類似化合物:

5’-プレニルケルセチン(ウラレノール): ケルセチンと比較して、チロシナーゼやその他の酵素に対する阻害効果がより高いことが示されています。

6’-プレニルケルセチン: 別のプレニル化誘導体であり、独特の生物活性を持っています。

8-プレニルケルセチンの独自性: 8-プレニルケルセチンは、細胞への取り込みとバイオアベイラビリティが高いため、他のプレニル化ケルセチンと比較して、生物学的効果を発揮する上でより効果的です .

類似化合物との比較

5’-Prenylquercetin (Uralenol): Exhibits higher inhibitory effects against tyrosinase and other enzymes compared to quercetin.

6’-Prenylquercetin: Another prenylated derivative with distinct biological activities.

Uniqueness of 8-Prenylquercetin: this compound stands out due to its higher cellular uptake and bioavailability, making it more effective in delivering its biological effects compared to other prenylated quercetins .

生物活性

8-Prenylquercetin (PQ) is a prenylated flavonoid that has garnered attention for its enhanced biological activities compared to its parent compound, quercetin. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, pharmacokinetics, tissue distribution, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a prenyl group at the 8-position of the quercetin molecule. This modification significantly alters its physicochemical properties, enhancing its lipophilicity and membrane permeability, which are crucial for its biological activity.

Anti-Inflammatory Activity

Research indicates that this compound exhibits strong anti-inflammatory effects . In vitro studies demonstrated that PQ inhibits the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., IL-1α, IL-6, TNF-α) more effectively than quercetin itself. Specifically, PQ showed over two-fold stronger inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in cell models .

The molecular mechanisms underlying the anti-inflammatory effects of PQ involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have identified SEK1-JNK1/2 and MEK1-ERK1/2 as direct molecular targets for PQ, suggesting that prenylation enhances binding efficiency and cellular uptake .

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a higher tissue accumulation compared to non-prenylated flavonoids. In a study involving C57BL/6 mice, PQ was found in significant concentrations across various tissues:

| Tissue | Concentration (nmol/g) |

|---|---|

| Kidney | 16.8 ± 9.20 |

| Liver | 14.8 ± 2.58 |

| Muscle | 3.33 ± 0.60 |

| Lungs | 2.07 ± 0.68 |

| Pancreas | 1.80 ± 0.38 |

| Heart | 1.71 ± 0.27 |

| Spleen | 1.36 ± 0.29 |

| Brain | 0.31 ± 0.09 |

These findings indicate that prenylation improves the bioavailability and tissue distribution of flavonoids .

Case Studies and Clinical Implications

Clinical research has highlighted the potential health benefits of this compound beyond its anti-inflammatory properties:

- Muscle Atrophy Prevention : Studies suggest that PQ may prevent muscle atrophy, making it a candidate for therapeutic interventions in conditions like sarcopenia .

- Antimicrobial Activity : Prenylated flavonoids, including PQ, have shown promising antimicrobial effects against various pathogens, including drug-resistant strains of Staphylococcus aureus. The structural modifications due to prenylation enhance their efficacy against bacterial membranes .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTTWVRMGWQEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123716 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-75-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the main sources of 8-Prenylquercetin in nature?

A1: this compound has been identified in various plant sources. Notably, it's found in the fruits of Sinopodophyllum hexandrum [, ], the twigs of Broussonetia papyrifera [], and Desmodium caudatum [].

Q2: How does the presence of this compound differ between the fruits and underground parts of Sinopodophyllum hexandrum?

A2: Research indicates significant differences in the chemical composition of Sinopodophyllum hexandrum depending on the plant part. While this compound is a major component of the fruits, it is less prominent in the roots and rhizomes. The underground parts are predominantly characterized by podophyllotoxin, flavonoids with simpler substituent groups, and flavonoid glycosides [].

Q3: Can this compound be synthesized in the lab?

A3: Yes, this compound and related 8-prenylflavonoids can be synthesized. A key step involves a microwave-promoted Claisen rearrangement, which facilitates the formation of 8-C-prenylflavonoids from 5-O-prenylflavonoids. This approach has enabled the total synthesis of several naturally occurring 8-prenylflavonoid compounds [].

Q4: What are the potential benefits of modifying prenylquercetins through microbial transformation?

A4: Microbial transformation, using fungi like Mucor hiemalis, can enhance the properties of prenylquercetins. This process can lead to the production of glucosylated metabolites with increased water solubility, a factor that often correlates with improved bioavailability [].

Q5: Have any specific biological activities been associated with this compound or its derivatives?

A5: While more research is needed to fully understand the bioactivity of this compound, studies suggest promising avenues. For instance, a study on Broussonetia papyrifera found that this compound-3-methyl ether, alongside other isolated flavonoids, exhibited significant inhibitory effects on PTP1B, an enzyme implicated in insulin signaling and a potential target for type 2 diabetes treatment [].

Q6: What analytical techniques are typically employed to identify and quantify this compound in plant extracts?

A6: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other compounds in complex plant extracts. This method provides detailed information about the molecular weight and fragmentation patterns, aiding in the identification of specific compounds [].

Q7: Are there any known challenges or considerations related to the analysis of this compound and its isomers?

A7: Analysis of this compound can be complicated by the presence of numerous isomers. For example, research on Sinopodophyllum hexandrum revealed the presence of 10 isomers of C21H20O7, all identified as this compound-3-methyl ether or its isomers []. This highlights the need for advanced analytical techniques and careful interpretation of data when studying this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。